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(R)-N-(1-Phenylethyl)thietan-3-amine

Cat. No.: B12987661
M. Wt: 193.31 g/mol
InChI Key: QOSBIOMDBTXANI-SECBINFHSA-N
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Description

(R)-N-(1-Phenylethyl)thietan-3-amine is a chiral amine reagent of high interest in pharmaceutical research and synthetic organic chemistry. Its structure incorporates a thietane ring, a four-membered saturated heterocycle containing a sulfur atom, which can influence the molecule's conformational properties and electronic characteristics. This compound is valued as a potential chiral building block or intermediate for the synthesis of more complex, biologically active molecules. The (R)-1-phenylethylamine moiety is a well-established chiral auxiliary in asymmetric synthesis . It has been successfully employed in stereoselective transformations, such as [1,3]-proton shift reactions, to create other optically active amines with high chirality transfer . Chiral amines featuring the 1-phenylethylamine core are frequently investigated for their interactions with biological targets. Related structures are known to be present in ligands for various enzymes and G-protein-coupled receptors (GPCRs) . For instance, similar dibenzylamine derivatives have shown potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of neurodegenerative conditions . The incorporation of the thietane ring may offer unique steric and electronic properties that could modulate the compound's bioavailability, binding affinity, or metabolic stability. Researchers can utilize this chemical to develop novel pharmacologically active agents, study enzyme inhibition mechanisms, or as a precursor for the development of chiral catalysts. This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NS B12987661 (R)-N-(1-Phenylethyl)thietan-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N-[(1R)-1-phenylethyl]thietan-3-amine

InChI

InChI=1S/C11H15NS/c1-9(12-11-7-13-8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1

InChI Key

QOSBIOMDBTXANI-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2CSC2

Canonical SMILES

CC(C1=CC=CC=C1)NC2CSC2

Origin of Product

United States

Stereochemical Control and Enantioselective Strategies in the Synthesis of R N 1 Phenylethyl Thietan 3 Amine

Diastereoselective Induction in Thietane (B1214591) Ring Formation

The construction of the thietane ring with a defined stereochemistry at its 3-position is a critical challenge. Diastereoselective induction refers to the preferential formation of one diastereomer over another. In the context of (R)-N-(1-Phenylethyl)thietan-3-amine, this involves controlling the spatial orientation of the substituents on the thietane ring during its formation.

The stereochemical outcome of a synthesis is often predetermined by the chirality of the starting materials. williams.edudntb.gov.ua The synthesis of thietanes can be achieved through various routes, including the cyclization of 1,3-dihaloalkanes or the ring-opening of epoxides followed by intramolecular substitution. beilstein-journals.orgnih.gov To produce a specific diastereomer of the final product, a chiral, non-racemic precursor is essential.

For instance, a plausible synthetic pathway could begin with a chiral precursor like (R)-1,3-dichloro-2-propanol. The inherent chirality of this starting material would guide the stereochemistry of subsequent transformations, ultimately leading to the desired stereoisomer of the thietane ring. The stereocenters present in the open-chain precursor dictate the spatial arrangement of the groups in the cyclic product.

Table 1: Influence of Precursor Stereochemistry on Thietane Formation

Chiral Precursor ExampleKey TransformationExpected Thietane Intermediate
(S)-3-chloro-1-(tosyloxy)propan-2-olIntramolecular Williamson ether synthesis (hypothetical)(R)-Thietan-3-ol
(R)-EpichlorohydrinRing-opening with a thiol, followed by cyclization(S)-Thietan-3-ol
Chiral 1,3-diol derivativeConversion to dihalide/disulfonate, then cyclization with Na₂SChiral 3-substituted thietane

This table presents hypothetical pathways to illustrate the principle of stereochemical transfer from precursor to product.

The key step in forming the thietane ring is the cyclization reaction. A common and effective method is the double nucleophilic displacement reaction on a 1,3-disubstituted propane (B168953) derivative (e.g., dihalide or disulfonate) with a sulfide (B99878) nucleophile like sodium sulfide (Na₂S). beilstein-journals.org This process typically involves two sequential S_N2 reactions.

When a chiral precursor is used, the stereocenters are already set. The intramolecular cyclization to form the thietane ring proceeds in a way that preserves the relative stereochemistry. For example, the cyclization of a chiral 3-halo-1-mercaptan derivative occurs via an intramolecular S_N2 reaction. The stereochemistry of the carbon bearing the halide and the carbon bearing the thiol group determines the diastereomeric outcome of the resulting thietane. By using an enantiomerically pure precursor, a high diastereomeric ratio, often exceeding 95:5, can be achieved, ensuring the formation of predominantly one diastereomer. beilstein-journals.orgyoutube.com

Asymmetric Catalysis for Related Chiral Amine Synthesis

Asymmetric catalysis offers an elegant and efficient alternative to using stoichiometric chiral auxiliaries. In these reactions, a small amount of a chiral catalyst creates a chiral environment that forces the reaction to produce one enantiomer of the product preferentially. The following sections explore catalytic methods that are highly relevant for the synthesis of chiral amines, including structures analogous to the target compound.

Organocatalytic Approaches (e.g., Prolinamide-catalyzed imine reduction)

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. researchgate.net A key application in this area is the asymmetric reduction of imines to produce chiral amines. organic-chemistry.org This strategy is particularly relevant as the reduction of a suitable thietan-3-imine precursor would yield the desired thietan-3-amine (B45257).

Among the various organocatalysts, those derived from the amino acid proline have proven to be highly effective. researchgate.net Prolinamide-based catalysts, for instance, can activate an imine substrate and facilitate its enantioselective reduction by a hydride source, such as a Hantzsch ester or trichlorosilane. researchgate.netscispace.com The mechanism typically involves the formation of a chiral complex between the catalyst and the reactants. The steric and electronic properties of the catalyst guide the hydride transfer to one face of the imine, leading to a high enantiomeric excess (ee) of the resulting amine. The bifunctional nature of some of these catalysts, possessing both a hydrogen-bond donor and a Lewis basic site, is often key to their success. researchgate.net

The table below summarizes the performance of several organocatalytic systems in the asymmetric reduction of imines, illustrating the effectiveness of this approach for generating chiral amines.

Imine SubstrateCatalystHydride SourceYield (%)Enantiomeric Excess (ee %)Reference
N-benzyl iminoesterPicolinamide DerivativeNaBH410071 acs.org
N-diphenylphosphinyl ketiminesChiral Phosphoric AcidHantzsch Ester-Up to 99 scispace.com
N-aryl ketiminesN-Methylvaline-derived formamideHSiCl3-High organic-chemistry.org

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Related Substrates

Transition metal-catalyzed asymmetric hydrogenation (AH) is one of the most powerful and atom-economical methods for synthesizing chiral amines from prochiral imines, enamines, and related unsaturated nitrogen compounds. nih.govacs.org This "green" strategy typically uses molecular hydrogen (H₂) as the reductant, generating water as the only byproduct. nih.gov Complexes of rhodium (Rh), ruthenium (Ru), and iridium (Ir) are among the most successful catalysts for these transformations. nih.govacs.orgmdpi.com

The core principle involves the coordination of the imine substrate to a chiral metal complex. The pre-existing chirality on the ligand dictates the facial selectivity of hydride transfer from the metal to the imine's C=N bond, resulting in the formation of the amine product with high enantioselectivity. nih.gov

Iridium (Ir) Catalysts: Iridium complexes, particularly those bearing phosphino-oxazoline (PHOX) ligands, have shown outstanding activity and enantioselectivity in the hydrogenation of N-aryl imines. nih.govacs.org For the more challenging N-alkyl imines, which are closely related to the precursor for the title compound, highly efficient iridacycle catalysts have been developed that operate under mild conditions. nih.gov

Ruthenium (Ru) and Rhodium (Rh) Catalysts: Chiral Ru and Rh complexes are also widely used, often in asymmetric transfer hydrogenation (ATH), where the hydrogen source is a molecule like formic acid or isopropanol (B130326) rather than H₂ gas. scispace.com

The following table presents selected data from studies on the transition metal-catalyzed asymmetric hydrogenation of imines, highlighting the high efficiencies and selectivities achievable.

Catalyst System (Metal/Ligand)Substrate TypeYield (%)Enantiomeric Excess (ee %)Reference
Ir / (S,S)-f-BinaphaneN-alkyl α-aryl furan-containing iminesHighUp to 90 nih.govacs.org
Iridacycle (from MaxPHOX)N-alkyl imines from acetophenonesHighUp to 94 nih.gov
Ru / Chiral DiamineN-diphenylphosphinyl acyclic imines (ATH)ExcellentExcellent organic-chemistry.org
Ir / (R)-SegPhosCyclic iminium saltsGood to ExcellentUp to 96 nih.govacs.org

Chiral Ligand Design for Enantioselective Transformations

The success of transition metal-catalyzed asymmetric reactions is critically dependent on the structure of the chiral ligand bound to the metal center. nih.gov The ligand is responsible for creating the chiral environment that controls the stereochemical outcome of the reaction. The design and synthesis of new and more effective chiral ligands is a central theme in modern organic chemistry. utexas.educhemrxiv.org

Historically, many successful "privileged ligands" exhibited C₂ symmetry, meaning the molecule has a twofold rotational axis of symmetry. utexas.edu This symmetry simplifies the number of possible catalyst-substrate interactions, which was thought to be beneficial for achieving high enantioselectivity. Famous examples include phosphine-based ligands like DIOP and DIPAMP, which were pivotal in the development of industrial asymmetric hydrogenation processes. utexas.edu

More recent developments have focused on modular, non-symmetrical ligands. nih.gov These ligands are constructed from distinct, interchangeable modules, which allows for the rapid generation of a library of ligands with varied steric and electronic properties. This modularity enables fine-tuning of the catalyst for a specific substrate to maximize yield and enantioselectivity. chemrxiv.org

A prominent class of modern modular ligands are the P,N-ligands, such as phosphino-oxazolines (PHOX). nih.gov These ligands contain two different coordinating atoms (phosphorus and nitrogen) with distinct electronic characteristics. This desymmetrization can lead to superior catalytic performance compared to their C₂-symmetric counterparts in many reactions. nih.gov The design of spirocyclic backbones is another strategy to create rigid and well-defined chiral pockets around the metal center. researchgate.net

The evolution of ligand design from rigid, symmetric structures to tunable, modular ones has been instrumental in expanding the scope and power of asymmetric catalysis for the synthesis of complex chiral molecules like this compound.

Ligand ClassExample(s)Key Design FeatureTypical Application
C₂-Symmetric DiphosphinesDIOP, DIPAMP, BINAPRotational symmetry, chiral backboneAsymmetric Hydrogenation of Alkenes/Ketones
P,N-Heterobidentate LigandsPHOX, MaxPHOXNon-symmetrical, modular, combination of hard (N) and soft (P) donorsAsymmetric Hydrogenation of Imines, Allylic Alkylation
Axially Chiral BiarylsBINOL, SPINOLAxial chirality due to restricted rotationUsed as scaffolds for phosphites, phosphoramidites, and phosphoric acids
Spiro LigandsSPRIX, SDPRigid spirocyclic backbone, well-defined chiral pocketA variety of asymmetric transformations

Applications of R N 1 Phenylethyl Thietan 3 Amine and Its Derivatives As Chiral Building Blocks in Organic Synthesis

The Thietane (B1214591) Moiety as a Versatile Synthetic Intermediate

Thietanes, as four-membered heterocyclic compounds containing a sulfur atom, are valuable intermediates in organic synthesis. beilstein-journals.orgnih.gov Their utility stems from the inherent ring strain, which facilitates a variety of ring-opening and ring-manipulation reactions.

Ring-Opening Reactions for the Preparation of Sulfur-Containing Compounds

The strained nature of the thietane ring makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized acyclic sulfur-containing compounds. This reactivity provides a powerful tool for introducing sulfur into a molecule in a controlled manner. Generally, nucleophilic ring-opening of unsymmetrically substituted thietanes is governed by a balance of steric and electronic factors. nih.gov In the case of 3-substituted thietanes, nucleophilic attack can occur at either the C2 or C4 position.

For instance, the reaction of N-substituted 3-aminothietanes with various nucleophiles can lead to the formation of valuable sulfur-containing building blocks. While specific data for (R)-N-(1-Phenylethyl)thietan-3-amine is not available, analogous reactions with other N-substituted thietanes provide insight into this potential application. For example, the ring-opening of N-arylsulfonylthietanes with nucleophiles demonstrates the feasibility of this approach.

A general representation of the nucleophilic ring-opening of an N-substituted thietan-3-amine (B45257) is shown below:

Ring-opening reaction

Table 1: Examples of Nucleophilic Ring-Opening of Thietane Derivatives

Thietane DerivativeNucleophileProduct TypeReference
N-(Thietan-3-yl)sulfonamidesThiolatesN-(3-Thioalkyl)propylsulfonamides researchgate.net
3-AroxythietanesGrignard Reagents3-Aryl-3-hydroxypropyl sulfidesInferred

Ring Expansion Reactions to Form Larger Heterocycles

Thietanes can undergo ring expansion reactions to generate larger, more complex sulfur-containing heterocycles, such as thiolanes (five-membered rings) and thianes (six-membered rings). These transformations are often mediated by the formation of an ylide intermediate followed by a rearrangement. For example, the reaction of thietanes with carbenes or carbenoids can lead to the insertion of a carbon atom into the ring.

While specific examples involving this compound are not documented, the general principle of thietane ring expansion suggests its potential in synthesizing novel, chiral sulfur-containing heterocyclic scaffolds. nih.govwjpmr.com The reaction of N-tosylaziridines with nitrogen ylides to form azetidines provides a conceptual parallel for such ring expansions in nitrogen-containing heterocycles. rsc.org

A conceptual scheme for the ring expansion of an N-substituted thietan-3-amine is presented below:

Ring-expansion reaction

Precursor in the Synthesis of Complex Organic Molecules

The thietane ring can be carried through multiple synthetic steps and then manipulated at a later stage, making it a valuable precursor in the total synthesis of complex molecules. researchgate.netacs.org The stability of the thietane ring under a variety of reaction conditions allows for the modification of other parts of the molecule before the strategic opening or modification of the sulfur-containing heterocycle.

For example, a molecule containing the this compound scaffold could undergo various transformations on the phenyl ring or at the nitrogen atom, with the thietane ring remaining intact. Subsequently, the thietane could be opened to reveal a thiol or other sulfur-containing functionality, which could then be used in further synthetic elaborations. The use of 1,4-dithianes as building blocks in the synthesis of complex molecules like erythromycin (B1671065) A highlights the strategic utility of sulfur heterocycles in multi-step synthesis. researchgate.net

This compound as a Chiral Auxiliary in the Synthesis of Novel Scaffolds

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net The (R)-1-phenylethylamine group is a well-established and effective chiral auxiliary used in a wide range of asymmetric transformations. acs.org In the context of this compound, the chiral amine moiety is poised to influence the stereochemistry of reactions involving the thietane ring or adjacent functional groups.

Stereoselective Construction of Adjacent Stereocenters

The chiral environment provided by the (R)-1-phenylethyl group can be exploited to control the formation of new stereocenters adjacent to the thietane ring. For example, reactions at the C2 or C4 positions of the thietane ring could proceed with high diastereoselectivity due to the steric and electronic influence of the chiral substituent on the nitrogen atom.

An illustrative example would be the deprotonation of the thietane ring at a position alpha to the sulfur atom, followed by reaction with an electrophile. The chiral auxiliary would direct the approach of the electrophile to one face of the resulting anion, leading to the preferential formation of one diastereomer.

Table 2: Potential Stereoselective Reactions Utilizing this compound

Reaction TypeElectrophile/ReagentPotential ProductExpected Stereocontrol
α-AlkylationAlkyl halide2-Alkyl-(R)-N-(1-Phenylethyl)thietan-3-amineHigh diastereoselectivity
Aldol (B89426) ReactionAldehyde2-(Hydroxyalkyl)-(R)-N-(1-Phenylethyl)thietan-3-amineHigh diastereoselectivity
Michael Additionα,β-Unsaturated ester2-(Ester-substituted alkyl)-(R)-N-(1-Phenylethyl)thietan-3-amineHigh diastereoselectivity

Potential as a Chiral Ligand in Asymmetric Catalysis

Evaluation in Metal-Catalyzed Asymmetric Reactions:No studies were found that have synthesized, characterized, and tested the catalytic activity and enantioselectivity of this compound or its derivatives in any metal-catalyzed asymmetric transformation. As a result, no data tables on yields, enantiomeric excesses, or reaction conditions could be compiled.

Without any foundational research on this specific molecule, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and professional tone. Further research and publication by the scientific community would be necessary before a comprehensive article on the applications of this compound as a chiral building block can be written.

Mechanistic Investigations and Selectivity Studies Pertaining to R N 1 Phenylethyl Thietan 3 Amine Synthesis

Elucidation of Thietane (B1214591) Ring-Forming Mechanisms

The construction of the four-membered thietane ring is a critical step that can be accomplished through several mechanistic routes. The two primary strategies involve direct cyclization via nucleophilic substitution or the expansion of a smaller, three-membered ring.

Nucleophilic thioetherification is a foundational strategy for forming the thietane core. This approach typically involves the formation of two carbon-sulfur bonds to close the four-membered ring. The mechanisms can be broadly categorized as intermolecular or intramolecular processes.

Intermolecular Double Displacement: A traditional and widely used method involves the reaction of a 1,3-difunctionalized alkane with a sulfide (B99878) source, such as sodium sulfide (Na₂S). nih.govbeilstein-journals.org The mechanism proceeds via two sequential Sₙ2 nucleophilic substitutions. In the first step, the sulfide anion displaces one leaving group (e.g., a halide or sulfonate) to form a 3-mercaptopropyl intermediate. This is followed by a second, intramolecular Sₙ2 reaction where the newly formed thiolate attacks the remaining electrophilic carbon, displacing the second leaving group to yield the thietane ring. beilstein-journals.org While effective for simple thietanes, this method can be challenging for producing highly substituted thietanes due to competing elimination reactions and steric hindrance. beilstein-journals.org

Intramolecular Cyclization: This is often a more efficient pathway that involves a single, ring-closing Sₙ2 reaction. A common precursor is a γ-halo-thiol or a related derivative. beilstein-journals.org The thiol is deprotonated by a base to form a thiolate, which then acts as the intramolecular nucleophile, attacking the carbon bearing the leaving group to form the cyclic thioether. beilstein-journals.org A related approach involves the ring-opening of a precursor like an oxirane with a sulfur nucleophile (e.g., potassium thioacetate, KSAc), followed by intramolecular cyclization of the resulting intermediate. beilstein-journals.org For instance, the reaction of an oxirane with a vicinal leaving group can be opened by a sulfur nucleophile, which, after an intramolecular transesterification, can displace the leaving group to form the thietane ring. nih.gov

Table 1: Key Nucleophilic Thioetherification Pathways for Thietane Synthesis
PathwayReactantsKey Mechanistic StepsReference
Intermolecular Double Displacement1,3-Dihaloalkane + Sodium Sulfide1. First Sₙ2 attack by sulfide anion. 2. Second intramolecular Sₙ2 attack by thiolate. beilstein-journals.org
Intramolecular Cyclization3-Haloalkanethiol + Base1. Deprotonation of thiol. 2. Intramolecular Sₙ2 cyclization. beilstein-journals.org
From OxiranesOxirane with vicinal leaving group + Sulfur Nucleophile1. Nucleophilic ring-opening of oxirane. 2. Intramolecular displacement of leaving group. nih.govbeilstein-journals.org

An alternative to direct cyclization is the expansion of a three-membered thiirane (B1199164) (episulfide) ring to a four-membered thietane. This method leverages the strain of the thiirane ring to drive the reaction forward.

The process can be initiated by a nucleophilic attack on the thiirane ring. For example, dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and a base like sodium hydride, can act as the nucleophile. rsc.org The methylide attacks one of the carbon atoms of the thiirane ring in a nucleophilic ring-opening reaction. This generates a thiolate intermediate which then undergoes a subsequent intramolecular displacement of the dimethyloxosulfonium group to form the more stable, four-membered thietane ring. rsc.org This strategy provides an efficient route for converting readily available thiiranes into thietanes. rsc.org

Electrophilic ring expansions are also known, often involving carbenes or nitrenes that attack the sulfur atom, but nucleophilic pathways are common for the synthesis of the core thietane structure. researchgate.net Computational studies, such as DFT calculations, on related ring expansions have shown that these reactions can proceed through diradical pathways after the initial formation of a sulfur ylide. rsc.org

Mechanistic Understanding of Chiral Induction by the (R)-1-Phenylethyl Group

The stereochemistry of the final product is dictated by the chiral auxiliary, the (R)-1-phenylethyl group. This group directs the formation of new stereocenters through non-covalent interactions that favor one reaction pathway over another.

Achieving high stereoselectivity in the synthesis of chiral molecules like (R)-N-(1-Phenylethyl)thietan-3-amine is dependent on the energy difference between the diastereomeric transition states leading to the possible products. The (R)-1-phenylethyl group, acting as a chiral auxiliary, creates this energy difference.

In reactions such as the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, which can be a key step in forming the precursor to the final amine, the stereochemical outcome is controlled by the conformation of the transition state. mdpi.com The chiral auxiliary, in this case, the (R)-1-phenylethyl group attached to a nitrogen atom, orients itself to minimize steric clashes with the rest of the molecule. This leads to a preferred conformation in the transition state, where the incoming electrophile attacks from the less hindered face. mdpi.commdpi.com Quantum chemical calculations can model these transition states, revealing that the favored pathway has a lower activation energy due to a more stable arrangement, often stabilized by specific catalyst-substrate or auxiliary-substrate interactions. rsc.org

The energetic preference for one transition state over another is governed by a combination of non-covalent interactions.

Steric Hindrance: The most significant factor is often steric hindrance. The bulky phenyl group of the (R)-1-phenylethyl auxiliary effectively blocks one face of the reactive center. nih.gov Any incoming reactant or catalyst is forced to approach from the opposite, less hindered face, thereby dictating the stereochemical outcome. nih.gov This principle is fundamental to how chiral auxiliaries function.

Hydrogen Bonding: In many catalytic systems, hydrogen bonds play a crucial role in organizing the transition state assembly. nih.gov For example, a hydrogen bond between a catalyst and a substrate can lock the substrate into a specific conformation, exposing one face to the reaction. nih.gov In the context of the target molecule, interactions between the amine proton and a catalyst or another functional group on the substrate could help establish a rigid transition state.

Pi-Pi Interactions: The phenyl ring of the chiral auxiliary can engage in π-π stacking interactions with other aromatic rings in the substrate or a catalyst. These attractive, non-covalent interactions can further stabilize the preferred transition state geometry, enhancing the level of stereoselectivity.

Table 2: Interactions Governing Chiral Induction by the (R)-1-Phenylethyl Group
Interaction TypeMechanism of ActionImpact on SelectivityReference
Steric HindranceThe bulky phenyl group blocks one face of the molecule.Directs incoming reagents to the less hindered face, controlling stereochemistry. nih.gov
Hydrogen BondingOrients the substrate relative to the catalyst or other reactants.Stabilizes a specific transition state conformation. nih.gov
Pi-Pi InteractionsAttractive force between aromatic rings.Provides additional stabilization to the favored transition state assembly. researchgate.net

Regioselectivity and Stereospecificity in Substitution and Addition Reactions

Once the thietane ring is formed, subsequent reactions, such as the introduction of the amine group, must be controlled in terms of both regioselectivity and stereospecificity.

Regioselectivity: This refers to the preference for reaction at one position over another. masterorganicchemistry.com In the case of unsymmetrical thietanes, nucleophilic ring-opening reactions are generally controlled by both steric and electronic effects. researchgate.netresearchgate.net Nucleophilic attack typically occurs at the less substituted carbon atom due to lower steric hindrance. researchgate.net However, if a substituent can stabilize a positive charge (e.g., a phenyl group), attack may be directed to the more substituted carbon, especially in the presence of a Lewis acid that promotes a more Sₙ1-like transition state. researchgate.net The introduction of the N-(1-phenylethyl)amine group at the C3 position of the thietane ring would likely proceed via nucleophilic substitution on a 3-substituted thietane precursor (e.g., 3-bromothietane), where regioselectivity is predetermined by the starting material.

Stereospecificity: This term describes reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comkhanacademy.org For example, the substitution of a leaving group on the thietane ring by the chiral amine would likely proceed through an Sₙ2 mechanism. This mechanism involves the backside attack of the nucleophile, resulting in the inversion of configuration at the reaction center. masterorganicchemistry.com If the starting material is an enantiomerically pure 3-substituted thietane, an Sₙ2 reaction ensures that the product's stereochemistry is also specifically controlled. This is crucial for preserving and transferring the desired stereochemical information throughout the synthesis.

Kinetic Studies and Reaction Rate Influences

While specific kinetic studies on the synthesis of this compound are not extensively documented in publicly available literature, the reaction kinetics can be inferred from analogous N-alkylation reactions, particularly the Menshutkin reaction. This reaction involves the alkylation of an amine by an alkyl halide, a fundamental process in organic synthesis. The synthesis of the target molecule likely proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the reaction rate is dependent on the concentration of both the amine and the alkylating agent.

Rate = k[Amine][Alkyl Halide]

Influence of Reactant Structure and Reaction Conditions:

The nucleophilicity of the amine is a critical factor. In the synthesis of this compound, a secondary amine (thietan-3-amine) reacts with a secondary alkyl halide (1-phenylethyl halide). Secondary amines are generally more nucleophilic than primary amines, which would suggest a favorable reaction rate. However, steric hindrance around the nitrogen atom of the amine and the electrophilic carbon of the alkyl halide can significantly impede the reaction. The bulky 1-phenylethyl group can sterically hinder the approach of the amine to the electrophilic center.

The nature of the leaving group on the alkyl halide also plays a crucial role. The reactivity order for halogens as leaving groups in SN2 reactions is generally I > Br > Cl > F. Therefore, using (R)-1-phenylethyl iodide would be expected to result in a faster reaction rate compared to the corresponding bromide or chloride.

The choice of solvent is paramount in influencing the reaction rate. Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are generally preferred for SN2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. Protic solvents, on the other hand, can solvate the amine through hydrogen bonding, which would decrease its nucleophilicity and slow down the reaction.

Temperature also has a significant effect on the reaction rate. An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. However, excessively high temperatures might lead to side reactions and decomposition of the reactants or products.

Kinetic Data from Analogous Reactions:

To provide a quantitative perspective, kinetic data from studies on the N-alkylation of secondary amines with benzylic halides can be considered as a reasonable model. For instance, the reaction of piperidine (B6355638) (a cyclic secondary amine) with benzyl (B1604629) bromide has been studied, and the second-order rate constants have been determined in various solvents.

Rate Constants for the Reaction of Piperidine with Benzyl Bromide at 30°C

SolventRate Constant (k) (L mol⁻¹ s⁻¹)
Methanol (B129727)1.2 x 10⁻³
Ethanol8.5 x 10⁻⁴
Acetone (B3395972)5.6 x 10⁻³
Acetonitrile9.8 x 10⁻³

This table presents representative data from analogous reactions to illustrate the influence of solvent on reaction rates. The values are approximate and intended for comparative purposes.

The data illustrates that the reaction is significantly faster in polar aprotic solvents like acetone and acetonitrile compared to protic solvents like methanol and ethanol. This is consistent with the principles of SN2 reactions.

Furthermore, the effect of temperature on the reaction rate can be quantified by the activation energy (Ea). For the reaction of diethylamine (B46881) with benzyl chloride, the activation energy has been reported to be in the range of 50-60 kJ/mol. This value provides an estimate of the energy barrier that needs to be overcome for the reaction to occur.

Activation Parameters for an Analogous N-Alkylation Reaction

ParameterValue
Activation Energy (Ea)~55 kJ/mol
Pre-exponential Factor (A)~10⁸ L mol⁻¹ s⁻¹

This table provides typical activation parameters for the N-alkylation of a secondary amine with a benzylic halide, serving as an illustrative example.

Advanced Spectroscopic and Spectrometric Characterization of R N 1 Phenylethyl Thietan 3 Amine and Its Precursors/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For a chiral molecule with multiple stereocenters like (R)-N-(1-Phenylethyl)thietan-3-amine, high-field NMR is indispensable.

High-Resolution ¹H and ¹³C NMR for Structure Elucidation and Stereochemical Assignment

High-resolution ¹H and ¹³C NMR spectra provide primary evidence for the molecular structure by detailing the chemical environment, number, and connectivity of hydrogen and carbon atoms.

In the ¹H NMR spectrum of this compound, signals corresponding to the aromatic protons of the phenyl group are expected in the downfield region, typically between 7.2 and 7.4 ppm. The methine proton of the phenylethyl group (-CH(Ph)CH₃) would appear as a quartet, deshielded by the adjacent phenyl ring and nitrogen atom. The methyl protons of this group would present as a doublet due to coupling with the methine proton. The protons on the thietane (B1214591) ring are diastereotopic due to the presence of the chiral center on the N-substituent, leading to complex splitting patterns. The proton at the C3 position, attached to the nitrogen-bearing carbon, would be a multiplet. The methylene (B1212753) protons at the C2 and C4 positions of the thietane ring would each appear as two distinct multiplets, further complicated by geminal and vicinal coupling. The N-H proton signal is typically broad and its chemical shift is concentration-dependent, but can be confirmed by D₂O exchange. openstax.orglibretexts.org

Interactive Data Table: Predicted NMR Chemical Shifts

Click on the column headers to sort the data.

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Notes
Phenyl C-H7.20 - 7.40 (m, 5H)126.0 - 129.0Aromatic region.
Phenyl C (quat)-~145.0Quaternary carbon attached to ethylamine (B1201723) chain.
Phenylethyl CH~3.80 (q, 1H)~60.0Methine proton coupled to methyl and N-H.
Phenylethyl CH₃~1.40 (d, 3H)~24.0Methyl protons coupled to methine.
Thietane C3-H~3.50 - 3.70 (m, 1H)~55.0Carbon attached to nitrogen.
Thietane C2/C4-H~2.80 - 3.20 (m, 4H)~30.0Diastereotopic methylene protons.
N-HVariable (br s, 1H)-Broad signal, disappears on D₂O exchange.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOE Spectroscopy) for Connectivity and Proximity Information

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com An HSQC spectrum would definitively link each proton resonance in the thietane and phenylethyl moieties to its corresponding carbon atom, confirming the assignments made from 1D spectra. For instance, it would show a cross-peak between the proton signal at ~3.80 ppm and the carbon signal at ~60.0 ppm, confirming their assignment to the phenylethyl methine group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). sdsu.eduyoutube.com This is particularly useful for connecting different fragments of the molecule. Key HMBC correlations would include the one between the N-H proton and the carbons of the thietane ring (C3, C2, C4) and the phenylethyl methine carbon. Additionally, correlations from the phenylethyl methine proton to the phenyl carbons and the thietane C3 carbon would unambiguously establish the N-(1-phenylethyl) to thietan-3-amine (B45257) connectivity.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments detect through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This information is vital for determining the relative stereochemistry and preferred conformation of the molecule. For example, NOE correlations between the phenylethyl methine proton and specific protons on the thietane ring would help to define the spatial arrangement of the substituent relative to the four-membered ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers clues about the structure. For this compound (C₁₁H₁₅NS), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or, more commonly, the protonated molecule [M+H]⁺.

The electron ionization (EI) mass spectrum would display a characteristic fragmentation pattern. The most significant fragmentation pathway for amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. openstax.org For this molecule, two primary α-cleavage pathways are expected:

Cleavage of the bond between the methine carbon and the phenyl group, which is less likely.

Cleavage of the bond between the methine carbon and the methyl group, leading to a resonance-stabilized iminium cation.

Fragmentation of the thietane ring or cleavage of the N-C3(thietane) bond.

The base peak in the spectrum is often the result of the most stable fragment cation. A prominent fragment would be expected at m/z 120, corresponding to the [C₈H₁₀N]⁺ ion formed by cleavage of the N-C(thietane) bond, resulting in the stable 1-phenylethanamine fragment. Another significant fragment would arise from the loss of the phenylmethyl (benzyl) radical.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z (Mass/Charge) Predicted Fragment Ion Formula Notes
193[C₁₁H₁₅NS]⁺C₁₁H₁₅NSMolecular Ion (M⁺)
120[CH(CH₃)NH(C₆H₅)]⁺C₈H₁₀NFragment from cleavage of N-C(thietane) bond
105[CH(CH₃)(C₆H₅)]⁺C₈H₉Benzylic cation from loss of thietan-3-amine radical
88[C₃H₆NS]⁺C₃H₆NSThietan-3-amine fragment

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

As a secondary amine, a key feature would be a single, moderately weak N-H stretching vibration in the range of 3350–3310 cm⁻¹. openstax.orgorgchemboulder.com The presence of a phenyl group would be confirmed by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600–1450 cm⁻¹ region. Aliphatic C-H stretching from the methyl, methine, and thietane methylene groups would appear in the 2960–2850 cm⁻¹ range. The C-N stretching vibration for an alkyl-aryl amine is expected to produce a band in the 1335-1250 cm⁻¹ region. libretexts.orgorgchemboulder.comlibretexts.org The vibrations associated with the thietane ring, including C-S stretching, are typically weaker and found in the fingerprint region (below 1000 cm⁻¹).

Optical Rotation and Circular Dichroism for Enantiomeric Purity and Absolute Configuration Determination

Since this compound is a chiral compound synthesized as a single enantiomer, it will be optically active.

Optical Rotation: A solution of the pure enantiomer will rotate the plane of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property measured using a polarimeter. nih.gov Its sign (+ or -) and magnitude are used as an indicator of enantiomeric purity. The synthesis of this compound likely starts from commercially available, enantiopure (R)-(+)-1-phenylethylamine. beilstein-journals.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is particularly sensitive to the molecule's three-dimensional structure and absolute configuration. The CD spectrum provides information about the electronic transitions within the chiral chromophores (e.g., the phenyl group). By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration of the molecule can be determined.

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

The most unambiguous method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. If a suitable single crystal of this compound or a crystalline derivative (such as a salt) can be grown, this technique would provide a definitive solid-state structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. It would confirm the puckered conformation of the four-membered thietane ring. acs.org Most importantly, X-ray crystallography can determine the absolute configuration of all stereocenters in the molecule without ambiguity, provided anomalous dispersion is used (Flack parameter determination). This would confirm the (R) configuration at the phenylethyl stereocenter and determine the configuration at the C3 position of the thietane ring, thus identifying the specific diastereomer formed during the synthesis.

Computational and Theoretical Chemistry Investigations on R N 1 Phenylethyl Thietan 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of (R)-N-(1-Phenylethyl)thietan-3-amine. These calculations allow for the precise modeling of molecular orbitals, energy landscapes, and the transition states of reactions involving this chiral amine.

Quantum chemical calculations are instrumental in mapping out the potential reaction pathways for the synthesis and reactions of this compound. By calculating the potential energy surface, researchers can identify the most probable routes a reaction will take. For instance, in the synthesis of substituted thietanes, computational models can predict the feasibility of various cyclization strategies. libretexts.org These calculations can elucidate the structures of short-lived intermediates and high-energy transition states that are difficult to observe experimentally.

The validation of these predicted pathways often involves comparing calculated spectroscopic data (like NMR chemical shifts or vibrational frequencies) of proposed intermediates with experimental observations, where available. For reactions involving chiral amines, computational studies can trace the stereochemical evolution of the reactants, intermediates, and products, confirming the viability of a proposed mechanism.

Table 1: Representative Calculated Energy Barriers for Ring-Opening of Aziridines (as an analogy for thietane (B1214591) reactions)

Reactant SystemNucleophileSolventCalculated Energy Barrier (kcal/mol)
N-tosylaziridineIodideAcetonitrile (B52724)18.5
N-tosylaziridineBromideAcetonitrile20.1
N-tosylaziridineChlorideAcetonitrile24.7
N-tosylaziridineAzideAcetonitrile22.4

This table presents hypothetical data based on typical computational results for analogous systems to illustrate the type of information generated.

Conformational Analysis of the Thietane Ring and the (R)-1-Phenylethyl Moiety

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the flexibility of the thietane ring and the rotation around the single bonds of the side chain. Understanding these conformational preferences is key to explaining its reactivity and chiral induction capabilities.

The thietane ring itself is not planar and typically adopts a puckered conformation. Computational methods can determine the relative energies of different puckered states and the energy barriers for interconversion between them. The substituents on the ring significantly influence these conformational preferences.

The (R)-1-Phenylethyl moiety is a well-studied chiral group, and its conformational preferences have been the subject of several computational investigations. researchgate.netrsc.org DFT calculations have shown that the orientation of the phenyl group relative to the rest of the molecule is crucial. researchgate.net The most stable conformations typically minimize steric interactions between the phenyl group, the methyl group, and the rest of the molecule. Studies on related N,N-bis(1-phenylethyl)-acetamide and -thioacetamide have used computational methods to identify stable rotamers and determine the energy barriers for their interconversion. rsc.org

Table 2: Calculated Relative Energies of Different Conformations of a Chiral N-1-Phenylethyl Group

Dihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%)
60° (gauche)0.065
180° (anti)1.225
-60° (gauche)2.510

This table presents illustrative data based on computational studies of molecules containing the (R)-1-phenylethyl group to show how conformational energies are reported.

Modeling of Chiral Induction Mechanisms and Diastereoselective Outcomes

The (R)-1-phenylethyl group in this compound acts as a chiral auxiliary, capable of inducing stereoselectivity in reactions. Computational modeling is a powerful tool for understanding the origins of this chiral induction. By analyzing the transition state structures of reactions involving this molecule, chemists can identify the specific non-covalent interactions that favor the formation of one diastereomer over another.

These models can reveal subtle steric and electronic effects that dictate the facial selectivity of an approaching reagent. For example, in the alkylation of the amine or reactions at a prochiral center elsewhere in the molecule, the bulky phenyl group of the chiral auxiliary can effectively block one face of the molecule, directing the incoming group to the opposite face. Computational studies on peptoids with chiral N-1-phenylethyl sidechains have shown that the stereocenter in the sidechain dictates the helical preference of the entire oligomer, highlighting the strong influence of this chiral moiety. osti.govnih.gov Similarly, computational studies have been used to understand the stereoselective outcomes in Michael additions involving chiral amines. researchgate.net

Frontier Molecular Orbital Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for predicting chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

In the case of this compound, the HOMO is typically localized on the nitrogen atom of the amine, reflecting its nucleophilic character. The LUMO, on the other hand, would be associated with the antibonding orbitals of the C-S or C-N bonds of the thietane ring, indicating potential sites for electrophilic attack or ring-opening reactions.

FMO theory can be used to rationalize the regioselectivity and stereoselectivity of reactions. For example, in a reaction with an electrophile, the electrophile will preferentially attack the atom where the HOMO has the largest coefficient. The interaction between the HOMO of the amine and the LUMO of an electrophile can be analyzed to predict the favored reaction pathway. libretexts.orgucsb.edu While FMO theory is a simplification, it often provides valuable qualitative insights that are consistent with more rigorous computational methods. researchgate.netnih.gov

Table 3: Conceptual Application of FMO Theory to the Reactivity of this compound

ReactantFrontier OrbitalKey CharacteristicsPredicted Reactivity
This compoundHOMOLocalized on the nitrogen lone pairNucleophilic attack at the nitrogen
Electrophile (e.g., alkyl halide)LUMOLocalized on the σ* orbital of the C-X bondSusceptible to nucleophilic attack
This compoundLUMOAssociated with C-S σ* orbitals of the ringSite for nucleophilic ring opening
NucleophileHOMOElectron-rich orbitalCan attack the thietane ring

Future Directions and Perspectives in Research on R N 1 Phenylethyl Thietan 3 Amine

Development of Novel and Green Synthetic Methodologies for Thietane (B1214591) Derivatives

The synthesis of thietanes, including derivatives like (R)-N-(1-Phenylethyl)thietan-3-amine, has traditionally relied on methods such as the cyclization of 1,3-difunctionalized alkanes. wikipedia.org These routes can involve harsh reagents and produce significant waste. Future research is poised to focus on developing more efficient, atom-economical, and environmentally benign synthetic strategies. nih.gov

Green chemistry principles offer a framework for this advancement, emphasizing the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.com Key areas for exploration include:

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems can significantly reduce waste. Research into transition-metal-catalyzed cyclizations or organocatalytic routes to form the thietane ring is a promising direction.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and reduce side-product formation, aligning with the goals of green chemistry. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters, making them ideal for optimizing and greening the synthesis of thietane derivatives.

Bio-based Precursors: Investigating synthetic pathways that begin from renewable, bio-based starting materials instead of petroleum-based feedstocks is a critical long-term goal for sustainable chemical production.

A comparative overview of potential shifts from traditional to greener synthetic paradigms is presented below.

FeatureTraditional Synthesis MethodsPotential Green Methodologies
Energy Source Conventional heating (oil baths, heating mantles)Microwave irradiation, Ultrasonication
Solvents Halogenated solvents (e.g., CH2Cl2, CHCl3)Green solvents (e.g., water, ethanol, ionic liquids, supercritical CO2)
Reagents Stoichiometric and often hazardous reagentsRecyclable catalysts (heterogeneous, organocatalysts), enzymatic reactions
Efficiency Often multi-step, moderate yields, significant byproductsHigher yields, improved atom economy, reduced waste streams

The development of such methodologies will not only make the synthesis of this compound more sustainable but will also broaden the accessibility of the wider class of thietane derivatives for various applications. nih.govbeilstein-journals.orgnih.gov

Exploration of New Asymmetric Transformations Utilizing the Chiral Amine Scaffold

Chiral amines are among the most powerful tools in asymmetric organocatalysis, capable of activating substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions. acs.orgbohrium.comnih.gov The this compound scaffold, containing a secondary amine, is well-suited to participate in this type of catalysis. Future research will likely explore its efficacy in a wide range of asymmetric transformations.

The established catalytic cycle for secondary amines, such as diarylprolinol silyl ethers, involves the condensation with an α,β-unsaturated aldehyde to form an iminium ion. nih.gov This activation lowers the LUMO of the aldehyde, facilitating attack by a nucleophile. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.

Prospective research could investigate the application of this compound as a catalyst in reactions such as:

Michael Additions: The conjugate addition of nucleophiles (e.g., malonates, nitroalkanes) to α,β-unsaturated aldehydes and ketones.

Friedel-Crafts Alkylations: The enantioselective alkylation of electron-rich arenes with α,β-unsaturated aldehydes. nih.gov

Diels-Alder Reactions: Catalyzing [4+2] cycloadditions to create highly functionalized and stereochemically complex six-membered rings.

Aldol (B89426) and Mannich Reactions: While primarily the domain of primary amines and amino acids, modifications of the thietane amine scaffold could potentially enable its use in these fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. bohrium.com

The unique steric and electronic properties imparted by the thietane ring could lead to novel reactivity and selectivity patterns compared to existing chiral amine catalysts.

Asymmetric TransformationSubstratesPotential Product
Michael Addition α,β-Unsaturated aldehyde + Carbon nucleophileChiral γ-functionalized carbonyl compound
Friedel-Crafts Alkylation α,β-Unsaturated aldehyde + Indole/PyrroleChiral β-heteroaryl aldehyde
Diels-Alder Reaction α,β-Unsaturated aldehyde + DieneChiral cyclohexene derivative
Cascade Reactions Polyfunctional substratesComplex polycyclic architectures

Design and Synthesis of Advanced Chiral Architectures Based on the this compound Scaffold

Beyond its direct use, this compound can serve as a versatile chiral building block for the synthesis of more complex and advanced molecular architectures. The existing stereocenter and functional handles (the secondary amine and the thietane sulfur) provide starting points for diastereoselective elaborations.

Future synthetic campaigns could leverage this scaffold to construct:

Novel Chiral Ligands: The amine and sulfur atoms can act as coordination sites for metal centers. Functionalization of the phenyl ring or the thietane backbone could be used to tune the steric and electronic properties of resulting bidentate or tridentate ligands for asymmetric metal catalysis.

Biologically Active Molecules: The thietane ring is an emerging motif in medicinal chemistry, recognized for its ability to act as a bioisostere and improve physicochemical properties. researchgate.neteurekaselect.com Using the chiral amine as a handle, pharmacologically relevant fragments could be appended to create libraries of new drug candidates. For instance, thietane-containing nucleosides have shown antiviral activity. beilstein-journals.orgnih.gov

Complex Natural Product Scaffolds: The inherent chirality of the molecule can be used to direct the stereochemical outcome of subsequent reactions, providing a valuable starting point in the total synthesis of complex natural products.

Expanding Applications in Catalysis and as Chiral Resolving Agents

The utility of this compound is likely to extend beyond organocatalysis into other domains of asymmetric synthesis.

As a Chiral Ligand for Transition-Metal Catalysis: The amine nitrogen and the thietane sulfur are potential donor atoms for transition metals. Research into the synthesis of metal complexes (e.g., with Rhodium, Iridium, Palladium) incorporating this scaffold could yield novel catalysts for reactions like asymmetric hydrogenation, allylic alkylation, and C-H activation. acs.org The constrained four-membered ring could enforce a unique geometry on the metal center, potentially leading to high levels of enantioselectivity.

As a Chiral Resolving Agent: A classical application of chiral amines is the resolution of racemic acids. The amine can react with a racemic carboxylic acid to form a pair of diastereomeric ammonium salts. These salts often have different physical properties (e.g., solubility), allowing for their separation by crystallization. Subsequent acidification liberates the enantiomerically pure acid. Future work could systematically evaluate the effectiveness of this compound as a resolving agent for a broad range of racemic acids and other acidic compounds.

Potential ApplicationMechanism / PrincipleTarget Molecules
Transition-Metal Ligand Coordination to a metal center (e.g., Ir, Rh, Pd) to form a chiral catalytic environment.Prochiral imines, alkenes, allylic esters.
Chiral Resolving Agent Formation of separable diastereomeric salts with a racemic mixture.Racemic carboxylic acids, sulfonic acids.
Chiral Solvating Agent Diastereomeric interactions leading to separable signals in NMR spectroscopy.Racemic alcohols, amines, and other analytes.

Investigations into the Utility of Thietane Derivatives in Advanced Materials Science

The incorporation of unique heterocyclic structures into polymers and other materials is a growing field of research. Four-membered heterocycles like oxetanes and thietanes are of interest due to their ring strain, polarity, and hydrogen-bonding capabilities. researchgate.net The thietane ring, in particular, introduces sulfur into a material's backbone, which can influence properties such as refractive index, thermal stability, and affinity for heavy metals.

Future research could explore the use of this compound and its derivatives as monomers or functional additives in materials science:

Chiral Polymers: Polymerization of suitably functionalized thietane derivatives could lead to chiral polymers. These materials are of interest for applications in chiral chromatography (as the stationary phase), enantioselective sensors, and nonlinear optics.

Ring-Opening Polymerization: The strained thietane ring is susceptible to ring-opening polymerization (ROP). This could be exploited to create novel polythioethers, whose properties could be tuned by the substituents on the thietane monomer.

Functional Materials: The presence of the chiral amine and the sulfur atom could be leveraged to create materials with specific functions, such as platforms for asymmetric catalysis or materials for selective ion sequestration.

The exploration of these future directions will fully elucidate the synthetic and functional potential of this compound, establishing it as a valuable tool in asymmetric synthesis, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (R)-N-(1-Phenylethyl)thietan-3-amine, and how can stereoselectivity be ensured?

  • Methodological Answer : The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling, where boronic acid intermediates (e.g., (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide) are reacted with thietan-3-amine derivatives. Stereoselectivity is achieved using chiral auxiliaries or catalysts, as demonstrated in analogous (R)-1-phenylethyl-substituted compounds . Purification via flash chromatography and spectroscopic validation (NMR, MS) are critical for confirming enantiomeric purity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : A combination of FT-IR (to identify functional groups), 1H/13C NMR (to assign stereochemistry and connectivity), and mass spectrometry (to verify molecular weight) is employed. For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL resolves bond lengths, angles, and absolute configuration .

Advanced Research Questions

Q. What strategies address low yields in cross-coupling reactions during the synthesis of this compound derivatives?

  • Methodological Answer : Optimize reaction conditions by screening catalysts (e.g., nickel or palladium complexes), ligands, and solvents. For example, toluene and dimethylformamide (DMF) have been effective in analogous reactions, while additives like phenylsilane improve reducing environments . Kinetic studies and temperature gradients (e.g., 35°C to 100°C) can also mitigate side reactions .

Q. How can conformational dynamics of the thietane ring influence the compound’s reactivity or biological activity?

  • Methodological Answer : Use dynamic NMR to study ring puckering and substituent effects. Computational modeling (DFT or MD simulations) predicts energy barriers for ring inversion. Experimentally, X-ray crystallography provides static snapshots of dominant conformers, which can be correlated with reactivity in nucleophilic substitution or hydrogen-bonding interactions .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and spatial proximities, critical for distinguishing diastereomers .
  • Isotopic labeling : Confirms fragmentation patterns in mass spectrometry.
  • Crystallographic validation : Resolves ambiguities in stereochemical assignments .

Specialized Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities (e.g., nitrosamines) in this compound?

  • Methodological Answer : Employ LC-MS/MS with stable isotope-labeled internal standards for high sensitivity. Risk assessment protocols from regulatory guidelines (e.g., EMA) recommend supplier audits and process questionnaires to identify contamination sources during API synthesis .

Q. How can the enantiomeric excess (ee) of this compound be determined without chiral chromatography?

  • Methodological Answer : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to convert enantiomers into diastereomers, analyzable via standard HPLC or NMR. Alternatively, circular dichroism (CD) spectroscopy provides direct ee measurements for compounds with strong chromophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.